Lamifiban trifluoroacetate

Description

Historical Perspectives and Early Research Trajectory within Platelet Glycoprotein (B1211001) IIb/IIIa Antagonists

The development of Platelet Glycoprotein (GP) IIb/IIIa inhibitors as a class of antiplatelet agents emerged from a foundational understanding of the pathophysiology of thrombosis and the critical role of platelets. wikipedia.orgnih.gov The discovery that the GP IIb/IIIa receptor is the final common pathway for platelet aggregation, regardless of the activation stimulus, identified it as a prime target for antithrombotic drugs. researchgate.netahajournals.orgmedcraveonline.com The initial breakthrough in this class was Abciximab (B1174564), a chimeric monoclonal antibody fragment, followed by the development of synthetic inhibitors. researchgate.netccjm.org

Within this evolving landscape, Lamifiban (B1674348) (also known as Ro 44-9883) emerged as a synthetic, non-peptide peptidomimetic antagonist of the GP IIb/IIIa receptor. researchgate.netccjm.orgmedkoo.com It was developed by F. Hoffmann-La Roche Ltd. as a potent and selective inhibitor intended for intravenous use. patsnap.comportico.org Lamifiban's research trajectory positioned it among other small-molecule inhibitors like Tirofiban (B1683177) and Eptifibatide, which were also being investigated for their potential in managing acute coronary syndromes (ACS). researchgate.netccjm.org

The scientific investigation of Lamifiban progressed through several key clinical trials designed to evaluate its efficacy. Notable among these were the Canadian Lamifiban Study, the Platelet IIb/IIIa Antagonism for the Reduction of Acute Coronary Syndrome Events in a Global Organization Network (PARAGON A) trial, and the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) study. researchgate.netnih.govnih.gov These studies were crucial in defining the compound's profile and its potential role in the context of existing and emerging antithrombotic therapies. jst.go.jp However, despite promising early results, the development of Lamifiban was ultimately discontinued. ccjm.orgpatsnap.com

Rationale for Chemical and Biological Investigation of Lamifiban Trifluoroacetate (B77799)

The primary rationale for the investigation of Lamifiban Trifluoroacetate stemmed from the need for potent, specific, and reversible inhibitors of platelet aggregation for the management of acute thrombotic events. nih.govnih.gov Platelet activation and aggregation are central to the pathophysiology of cardiovascular diseases, including unstable angina and myocardial infarction. researchgate.netethernet.edu.et Lamifiban was engineered as a small-molecule, non-peptide antagonist, a chemical characteristic that offered potential advantages over the earlier monoclonal antibody-based inhibitors. ccjm.orgahajournals.org

Key properties that drove its investigation include:

High Potency and Selectivity : Lamifiban was identified as one of the most potent and selective inhibitors of the GP IIb/IIIa receptor developed during its time. ahajournals.org Its mechanism involves the selective and reversible binding to the GP IIb/IIIa receptor, which prevents the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet cross-linking and thrombus formation. nih.govfortunejournals.com

Reversible and Short-Acting Nature : As a reversible antagonist with a relatively short pharmacodynamic half-life, Lamifiban offered the potential for controlled inhibition of platelet function. nih.govahajournals.org This reversibility was a desirable trait, particularly in acute settings where rapid modulation of antiplatelet effect might be necessary.

Targeting the Final Common Pathway : The compound was designed to block the final, obligatory step of platelet aggregation. medcraveonline.comnih.gov This mechanism is independent of the specific agonist (e.g., thrombin, ADP) causing platelet activation, suggesting a broad and powerful anti-thrombotic effect. ahajournals.org

The investigation aimed to determine if this potent antiplatelet action could translate into improved clinical outcomes for patients with acute coronary syndromes. nih.govnih.gov Studies were designed to assess its ability to prevent ischemic events during and after percutaneous coronary interventions and in the setting of unstable angina. nih.govahajournals.org

Conceptual Framework of Platelet Glycoprotein IIb/IIIa Antagonism in Thrombotic Processes

The conceptual framework for using GP IIb/IIIa antagonists like Lamifiban is based on the molecular mechanics of platelet aggregation and thrombus formation. nih.govnih.gov Platelets are essential for hemostasis, but their aggregation can also lead to pathological thrombosis, which underlies acute coronary syndromes. medcraveonline.comethernet.edu.et

The process is initiated by endothelial injury, which exposes subendothelial matrix proteins and triggers platelet activation. ethernet.edu.et Upon activation by various agonists (such as thrombin, adenosine (B11128) diphosphate (B83284) (ADP), or collagen), platelets undergo a conformational change. ahajournals.orgnih.gov A critical consequence of this activation is the conformational change in the GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the platelet surface. ahajournals.orgnih.gov

This conformational change enables the GP IIb/IIIa receptor to bind soluble adhesive proteins, primarily fibrinogen and, to a lesser extent, von Willebrand factor. fortunejournals.comnih.gov Fibrinogen, a dimeric molecule, can simultaneously bind to GP IIb/IIIa receptors on adjacent platelets, effectively creating a bridge or cross-link between them. This cross-linking is the fundamental basis of platelet aggregation, leading to the formation of a platelet plug, which grows into a thrombus. researchgate.netmedcraveonline.com

GP IIb/IIIa antagonism directly interferes with this terminal step. ahajournals.orgfortunejournals.com By competitively and reversibly binding to the GP IIb/IIIa receptor, antagonists like Lamifiban occupy the binding site for fibrinogen. nih.govfortunejournals.com This blockade prevents the cross-linking of platelets, thereby profoundly inhibiting aggregation and thrombus formation, irrespective of the initial trigger for platelet activation. medcraveonline.comahajournals.org This mechanism, which targets the final common pathway of aggregation, represents a powerful and specific approach to antiplatelet therapy. ahajournals.org

Research Findings from Key Lamifiban Clinical Trials

| Clinical Trial | Patient Population | Primary Objective | Key Research Findings | Reference |

|---|---|---|---|---|

| The Canadian Lamifiban Study | 365 patients with unstable angina | To evaluate the potential of lamifiban for the management of unstable angina and to determine an optimal dose. | Lamifiban, across all doses combined, reduced the composite risk of death, nonfatal myocardial infarction, or urgent revascularization during the infusion period (3.3% vs. 8.1% with placebo). At 30 days, the higher doses significantly reduced the incidence of death or nonfatal infarction. | researchgate.netnih.gov |

| PARAGON A | Patients with non-Q wave myocardial infarction or unstable angina pectoris | To assess the efficacy of lamifiban in reducing ischemic events. | At 6 months, lamifiban therapy was associated with a significant reduction in clinical events compared to standard therapy. However, at 30 days, there was no significant difference in the primary endpoint. | nih.govfortunejournals.com |

| PARADIGM | Patients receiving thrombolysis for acute myocardial infarction | To determine the optimal dose of lamifiban for safety and efficacy when used with thrombolytic therapy. | The study was a phase II dose-finding trial designed to provide insights into the optimal dose for a larger phase III study by examining angiography, platelet aggregation, and clinical outcomes. | nih.gov |

Structure

3D Structure of Parent

Properties

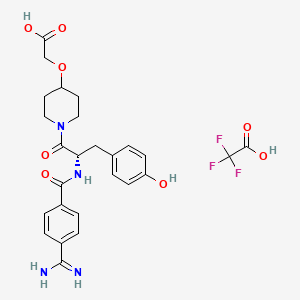

IUPAC Name |

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O6.C2HF3O2/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;3-2(4,5)1(6)7/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);(H,6,7)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOPXPXIBCIAX-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144412-50-0 | |

| Record name | Lamifiban trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144412500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIFIBAN TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B06P75ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Target Receptor Identification and Characterization

The primary molecular target of Lamifiban (B1674348) is the Glycoprotein (B1211001) IIb/IIIa receptor, a member of the integrin family of cell adhesion molecules, also known as integrin αIIbβ3. ahajournals.orgmedchemexpress.com This receptor is found on the surface of platelets and is essential for the process of thrombosis.

Lamifiban demonstrates a high degree of specificity for the Glycoprotein IIb/IIIa receptor. opencardiovascularmedicinejournal.com As a nonpeptide antagonist, it is designed to selectively bind to this receptor, thereby preventing its interaction with endogenous ligands such as fibrinogen and von Willebrand factor. ahajournals.org This targeted action allows for the potent inhibition of platelet aggregation, a key event in the formation of thrombi. ahajournals.org The specificity of Lamifiban for the GP IIb/IIIa receptor minimizes off-target effects, a desirable characteristic for a therapeutic agent.

The interaction between Lamifiban and the GP IIb/IIIa receptor is characterized by its binding kinetics, which describe the rates of association and dissociation, and its binding affinity, quantified by the equilibrium dissociation constant (K_d). Lamifiban exhibits a higher affinity for the activated form of the GP IIb/IIIa receptor compared to the resting state. Research has indicated that Lamifiban has a rapid dissociation rate from the receptor. ahajournals.orgresearchgate.net

One study reported a K_d value of 0.96 nM for the binding of Lamifiban to activated platelets and a K_d of 6.3 nM for its interaction with resting platelets. Another source reported an apparent K_d of 9.4 nmol/L. researchgate.net This preferential binding to the activated receptor suggests that Lamifiban is most effective when platelets are stimulated to aggregate, such as at the site of vascular injury.

| Platelet State | Equilibrium Dissociation Constant (K_d) | Reference |

|---|---|---|

| Activated | 0.96 nM | ahajournals.org |

| Resting | 6.3 nM | ahajournals.org |

| Apparent K_d | 9.4 nmol/L | researchgate.net |

Specificity for the Glycoprotein IIb/IIIa Receptor (Integrin αIIbβ3)

Ligand-Receptor Interaction Dynamics

The binding of Lamifiban to the GP IIb/IIIa receptor involves intricate molecular interactions that ultimately dictate its inhibitory effect on platelet function.

Lamifiban functions as a peptidomimetic, meaning it is a small molecule designed to mimic the structure and function of a peptide. ahajournals.orgnih.gov Specifically, it imitates the Arg-Gly-Asp (RGD) amino acid sequence found in fibrinogen and other ligands that bind to the GP IIb/IIIa receptor. ahajournals.orgnih.gov By mimicking this key recognition motif, Lamifiban competitively inhibits the binding of these natural ligands to the receptor, thereby blocking the cross-linking of platelets and subsequent aggregation. ahajournals.org The design of Lamifiban as a nonpeptide RGD mimetic allows for its high affinity and specificity for the GP IIb/IIIa receptor. nih.gov

A significant aspect of Lamifiban's mechanism of action is its effect on the conformation of the GP IIb/IIIa receptor. Unlike some other GP IIb/IIIa antagonists that induce significant conformational changes upon binding, a phenomenon known as ligand-induced binding sites (LIBS), Lamifiban does not appear to cause such alterations. harvard.edu Some research suggests that Lamifiban, along with other "closing inhibitors," stabilizes a water molecule at the metal-ion-dependent adhesion site (MIDAS) of the receptor, which is crucial for maintaining the closed, low-affinity conformation of the integrin. harvard.edu This lack of induced conformational change is a distinguishing feature of Lamifiban's interaction with its target.

Conformational Changes of the Glycoprotein IIb/IIIa Receptor Induced by Binding

Downstream Signaling Pathways and Cellular Responses

Lamifiban trifluoroacetate (B77799) exerts its primary pharmacological effects by intervening in the final common pathway of platelet activation and aggregation. Its mechanism is highly specific, targeting the glycoprotein IIb/IIIa receptor, which prevents the crucial cross-linking of platelets necessary for thrombus formation. This intervention leads to a cascade of cellular-level responses, significantly altering platelet behavior in response to thrombotic stimuli.

Inhibition of Fibrinogen and von Willebrand Factor Binding to Activated Receptors

Lamifiban is a synthetic, nonpeptide antagonist that selectively and reversibly targets the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. ontosight.ainih.govahajournals.org This receptor is fundamental to platelet function, as its activation is the final, obligatory step for platelet aggregation. portico.org The primary mechanism of lamifiban involves competitively blocking the GP IIb/IIIa receptor, thereby preventing its ligands from binding. ontosight.aithieme-connect.comthieme-connect.com

The principal ligand for the GP IIb/IIIa receptor is fibrinogen. ontosight.ainih.gov Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change to a high-affinity state, allowing it to bind circulating fibrinogen. ahajournals.org Fibrinogen molecules then bridge adjacent platelets, leading to aggregation and the formation of a platelet plug. Lamifiban directly inhibits this critical interaction between fibrinogen and the activated GP IIb/IIIa receptor. ontosight.aimedkoo.com Research has demonstrated the potency of this inhibition, with one study reporting an IC50 value of 1.6 nM for lamifiban in preventing binding to immobilized fibrinogen. portico.org

In addition to fibrinogen, the GP IIb/IIIa receptor also binds von Willebrand factor (vWF), another key adhesive protein involved in thrombosis, particularly under conditions of high shear stress. ahajournals.orgjacc.org vWF binding to GP IIb/IIIa further contributes to platelet cross-linking and thrombus stability. jacc.org Lamifiban's antagonism of the GP IIb/IIIa receptor also effectively blocks the binding of vWF, thus inhibiting this parallel mechanism of platelet aggregation. ahajournals.orgjacc.org While vWF initially tethers platelets to sites of vascular injury via the GPIb receptor, subsequent signaling activates GP IIb/IIIa for firm adhesion and aggregation; lamifiban disrupts this latter step. ahajournals.orgnih.govresearchgate.net

Attenuation of Platelet Aggregation Mechanisms at the Cellular Level

By blocking the final common pathway for platelet cross-linking, lamifiban is a potent inhibitor of platelet aggregation regardless of the initial stimulus. ontosight.aiportico.org It effectively attenuates aggregation induced by a wide range of physiological agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin. portico.org This broad-spectrum activity is a direct consequence of targeting the universal GP IIb/IIIa-fibrinogen interaction. portico.org

The potency of lamifiban at the cellular level has been quantified in various studies. In human platelet-rich plasma, lamifiban demonstrated significant inhibitory capacity against multiple agonists. portico.org

| Agonist | IC₅₀ Value (µM) |

|---|---|

| ADP | 0.03 |

| Collagen | 0.02 |

| Thrombin | 0.03 |

The inhibitory effect of lamifiban on platelet aggregation is dose-dependent. jacc.org Ex vivo studies have confirmed that increasing concentrations of lamifiban lead to progressively greater inhibition of platelet function. ahajournals.org

| Lamifiban Dose (mg/kg) | ADP-Induced Aggregation Inhibition (%) | Collagen-Induced Aggregation Inhibition (%) |

|---|---|---|

| 0.3 | 55% | 49% |

| 1.0 | 84% | 78% |

| 3.0 | 100% | 100% |

Lamifiban functions as a reversible antagonist. nih.gov This property allows for a relatively rapid restoration of normal platelet function, typically within 30 minutes to 4 hours, following the cessation of its administration. jacc.org

Effects on Platelet Adhesion and Spreading in In Vitro Systems

The influence of lamifiban on the initial stages of platelet-surface interaction—adhesion and spreading—is complex and highly dependent on the experimental conditions, particularly blood flow (shear rate). ahajournals.org While lamifiban potently abrogates platelet aggregation and thrombus growth, its effect on the initial adhesion of platelets to a thrombogenic surface is not one of simple inhibition. portico.orgahajournals.org

In studies using flowing blood over collagen-coated surfaces, lamifiban was found to completely prevent the formation of platelet thrombi (aggregation), yet it left the initial monolayer of collagen-adherent platelets intact. portico.org Under certain conditions, lamifiban can paradoxically increase the number of adherent platelets. thieme-connect.comthieme-connect.com This phenomenon is explained by the concept of "trans-dominant inhibition." thieme-connect.com Normally, when platelets are activated by an agonist like ADP, the binding of fibrinogen to GP IIb/IIIa sends signals that partially inhibit other adhesion receptors, such as the collagen-binding integrin α2β1. thieme-connect.comthieme-connect.com By blocking fibrinogen binding, lamifiban prevents this negative signal, thereby reversing the inhibition of integrin α2β1 and leading to a marked increase in α2β1-dependent platelet adhesion to collagen. thieme-connect.comthieme-connect.com This results in a passivated surface covered by a non-thrombogenic monolayer of adherent platelets. thieme-connect.comthieme-connect.com

The effect of lamifiban on platelet adhesion and spreading is also modulated by shear rate. ahajournals.org An ex vivo study using guinea pig blood perfused over collagen-coated capillaries demonstrated distinct responses at different shear rates. ahajournals.org At the highest shear rate (1600 s⁻¹), lamifiban caused a dose-dependent decrease in thrombus formation, which was correlated with a linear increase in the surface area covered by "contact" platelets (less spread) versus fully spread platelets or thrombi. ahajournals.org

| Shear Rate (s⁻¹) | Effect of Lamifiban |

|---|---|

| 100 | No significant effect on the distribution of contact platelets, spread platelets, or thrombus formation. |

| 650 | Increased the relative percentage of contact platelets, decreased thrombus formation, with stable levels of spread platelets. |

| 1600 | Induced a dose-dependent decrease in thrombus percentage, correlating with a linear increase in the surface covered by contact platelets. |

These findings indicate that by inhibiting GP IIb/IIIa, lamifiban effectively uncouples platelet aggregation from the initial adhesion process, preventing thrombus growth while permitting the formation of a single layer of adherent platelets at sites of potential injury. portico.orgahajournals.org

Chemical Synthesis and Structure Activity Relationship Sar Studies

Strategies for the Synthesis of Lamifiban (B1674348) Trifluoroacetate (B77799)

The synthesis of Lamifiban is a multi-step process that involves the strategic assembly of its core components, culminating in the formation of the final active compound. The trifluoroacetate salt is typically formed in the final deprotection step.

Key Synthetic Intermediates and Reaction Pathways for its Non-Peptidic Structure

The synthesis of Lamifiban (Ro 44-9883) is accomplished through a convergent pathway, utilizing key building blocks to construct the final molecule. acs.org A published synthetic route begins with the protection and modification of 4-hydroxypiperidine (B117109). acs.org

The key steps and intermediates are outlined below:

Preparation of the Piperidinyl-oxy-acetic acid moiety: The synthesis starts with the acylation of 4-hydroxypiperidine (I) with benzyl (B1604629) chloroformate (II) to yield 4-hydroxypiperidine-1-carboxylic acid benzyl ester (III). acs.org This intermediate is then condensed with tert-butyl bromoacetate (B1195939) (IV) to form 2-[1-(benzyloxycarbonyl)piperidin-4-yloxy]acetic acid tert-butyl ester (V). acs.org

Coupling with the Tyrosine Derivative: The benzyloxycarbonyl protecting group of (V) is removed via hydrogenation to give the free piperidine (B6355638) (VI). acs.org This is followed by a crucial condensation step with N-(benzyloxycarbonyl)-4-O-tert-butyl-L-tyrosine (VII). acs.org This reaction is facilitated by a coupling agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a base like N-methylmorpholine (NMM), yielding the protected dipeptide-like structure (VIII). acs.org

Introduction of the Amidinobenzoyl Group: The N-terminal benzyloxycarbonyl group of (VIII) is removed by hydrogenation to afford the free amine (IX). acs.org This amine is then acylated with 4-amidinobenzoyl chloride (X), which is prepared from 4-amidinobenzoic acid (XI) and a chlorinating agent like thionyl chloride (SOCl2). acs.org This step yields the bis-tert-butylated precursor (XII) of Lamifiban. acs.org

Final Deprotection: The final step involves the removal of the tert-butyl protecting groups from the tyrosine hydroxyl and the carboxylic acid moieties. acs.org This is achieved by treating the bis-tert-butylated precursor (XII) with trifluoroacetic acid (TFA) in a solvent like dichloromethane. acs.org This deprotection step concurrently forms the trifluoroacetate salt of Lamifiban. acs.orgresearchgate.net

This synthetic strategy allows for the efficient assembly of the non-peptidic structure of Lamifiban.

Table 1: Key Intermediates in the Synthesis of Lamifiban

| Intermediate No. | Chemical Name | Role in Synthesis |

| III | 4-hydroxypiperidine-1-carboxylic acid benzyl ester | Protected piperidine core |

| V | 2-[1-(benzyloxycarbonyl)piperidin-4-yloxy]acetic acid tert-butyl ester | Precursor to the piperidinyl-oxy-acetic acid moiety |

| VII | N-(benzyloxycarbonyl)-4-O-tert-butyl-L-tyrosine | Chiral tyrosine building block |

| VIII | Protected condensation product of (VI) and (VII) | Core structure linking the piperidine and tyrosine units |

| XII | Bis-tert-butylated Lamifiban | Fully protected final compound before deprotection |

Derivatization and Salt Formation Methodologies (e.g., Trifluoroacetate)

The final step of the Lamifiban synthesis involves the formation of the trifluoroacetate salt. acs.org This is not a separate derivatization step but rather a consequence of the deprotection strategy. Trifluoroacetic acid (TFA) is a strong acid commonly used to remove acid-labile protecting groups such as the tert-butyl esters and ethers present in the precursor molecule (XII). acs.org

During the deprotection, the basic nitrogen atoms of the amidine group and the piperidine ring are protonated by the excess trifluoroacetic acid present in the reaction mixture. This results in the formation of the trifluoroacetate salt of Lamifiban. acs.orgresearchgate.net This salt form often confers desirable physicochemical properties to the final active pharmaceutical ingredient, such as improved stability and solubility, which can be advantageous for formulation and administration. The trifluoroacetate salt of Lamifiban is a crystalline solid. acs.org

Structure-Activity Relationship (SAR) Investigations of Lamifiban and its Analogs

The development of Lamifiban and other Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonists has been heavily guided by structure-activity relationship (SAR) studies. These investigations aim to understand how different parts of the molecule contribute to its binding affinity and biological activity.

Identification of Pharmacophoric Elements Crucial for Glycoprotein IIb/IIIa Affinity

The design of many non-peptidic GPIIb/IIIa antagonists, including Lamifiban, is based on mimicking the key recognition features of the native Arg-Gly-Asp (RGD) peptide sequence that binds to the receptor. researchgate.net SAR studies have identified two critical pharmacophoric elements that are essential for high-affinity binding to the GPIIb/IIIa receptor:

A Cationic Group: This is typically a basic functional group, such as an amidine or guanidine. In Lamifiban, the 4-amidinobenzoyl moiety serves this purpose. portico.org This positively charged group is believed to interact with an anionic recognition site on the receptor, mimicking the role of the arginine side chain in the RGD sequence. researchgate.net

An Anionic Group: This is usually a carboxylic acid or a bioisostere. In Lamifiban, the acetic acid group attached to the piperidine ring provides the necessary anionic charge. portico.org This group is thought to coordinate with a divalent cation, such as Mg2+, within the metal ion-dependent adhesion site (MIDAS) of the integrin β-subunit, mirroring the function of the aspartic acid residue in the RGD peptide. researchgate.net

The spatial arrangement of these two charged groups is critical for optimal receptor binding. The rigid piperidine and aromatic rings in Lamifiban act as a scaffold to hold the cationic amidine and the anionic carboxylate at a specific distance and orientation that allows for a high-affinity interaction with the GPIIb/IIIa receptor. ahajournals.org

Table 2: Pharmacophoric Features of Lamifiban

| Pharmacophoric Element | Corresponding Group in Lamifiban | Mimicked RGD Residue |

| Cationic Center | 4-Amidinobenzoyl group | Arginine |

| Anionic Center | Acetic acid group | Aspartic Acid |

| Scaffold | Piperidinyl-tyrosine backbone | Glycine and peptide backbone |

Impact of Substituent Modifications on Molecular Interactions and Potency

Modifications to the core structure of Lamifiban and its analogs have provided significant insights into the SAR of GPIIb/IIIa antagonists.

One area of investigation has been the modification of the key pharmacophoric groups to create prodrugs with improved oral bioavailability. For instance, in a structurally related compound, converting the amidine group to an amidoxime (B1450833) and the carboxylate to an ester resulted in a molecule with significantly enhanced oral absorption. nih.gov This double prodrug was inactive against the GPIIb/IIIa receptor itself but was converted in the body to the active form. nih.gov This demonstrates that while the charged amidine and carboxylate groups are essential for activity, they can be temporarily masked to improve pharmacokinetic properties.

The nature of the scaffold linking the pharmacophoric elements also plays a crucial role. Studies on other series of GPIIb/IIIa antagonists have shown that cyclic compounds are often more potent and selective than their linear counterparts. ahajournals.org The conformational constraint imposed by a cyclic structure can pre-organize the molecule into the optimal geometry for receptor binding, thereby increasing affinity.

Furthermore, the potency of Lamifiban has been compared to its analogs. For example, one study compared Lamifiban with a similar compound, Ro-43-5054, and found that they had comparable in vitro inhibitory concentrations (IC50s) for binding to immobilized fibrinogen (1.6 nM for Lamifiban and 2.3 nM for Ro-43-5054). portico.org However, in a canine model, Lamifiban showed greater suppression of platelet activity, indicating that subtle structural differences can lead to variations in in vivo efficacy. portico.org

These SAR studies underscore the delicate balance of structural features required for potent and selective GPIIb/IIIa inhibition. The presence of correctly positioned cationic and anionic groups on a rigid scaffold is paramount for high-affinity binding, while modifications to these groups or the scaffold can be used to modulate properties such as potency, selectivity, and pharmacokinetics.

Design and Synthesis of Analogs for Mechanistic Probing and Selectivity Studies

The development of Lamifiban has been accompanied by the synthesis and evaluation of various analogs to understand its mechanism of action and to improve its selectivity for the glycoprotein IIb/IIIa receptor.

One area of investigation has involved modifications to the core structure to probe interactions with the receptor. For instance, the synthesis of analogs with altered spacer lengths or different substituents on the aromatic rings has been explored. These studies help to map the binding pocket of the receptor and identify key pharmacophoric features.

A notable analog in these studies is Ro-43-5054. Research comparing Lamifiban and Ro-43-5054 revealed similar inhibitory concentrations (IC50) for binding to immobilized fibrinogen, with values of 1.6 nM and 2.3 nM, respectively. portico.org However, in a canine model of coronary thrombolysis, Lamifiban demonstrated greater suppression of platelet activity than Ro-43-5054, although this did not translate to a significant functional benefit in that specific in vivo model. portico.org

The design of analogs also extends to creating tools for mechanistic studies. For example, biotinylated derivatives of Lamifiban have been synthesized. google.com These labeled compounds can be used in various biochemical assays to study receptor binding and trafficking. The synthesis of such analogs often involves coupling biotin (B1667282) to the Lamifiban molecule, potentially via a spacer, using standard peptide chemistry techniques. google.com

Furthermore, research has explored the conformational effects of different inhibitors on the integrin αIIbβ3. Studies have shown that while some inhibitors stabilize the open, high-affinity conformation of the receptor, others, termed "closing" inhibitors, stabilize the bent-closed state. harvard.edu Lamifiban, along with sibrafiban (B69945) and fradafiban, was found to not induce headpiece opening in the presence of Mg2+ but did so in the presence of activating Mn2+. harvard.edu This suggests that Lamifiban preferentially binds to and stabilizes a specific conformation of the receptor, a characteristic that is crucial for its antagonist activity. The design of analogs with subtle structural differences can help to further elucidate the chemical features that govern this conformational selectivity. harvard.edu

The synthesis of these analogs generally follows established principles of medicinal chemistry, often employing solid-phase or solution-phase peptide coupling methodologies. soton.ac.uk The choice of synthetic route depends on the specific modification being introduced.

Table 1: Comparison of Lamifiban and Analog Ro-43-5054

| Compound | IC50 (nM) for Fibrinogen Binding | In Vivo Platelet Activity Suppression (Canine Model) |

| Lamifiban | 1.6 portico.org | Greater than Ro-43-5054 portico.org |

| Ro-43-5054 | 2.3 portico.org | Less than Lamifiban portico.org |

Chemical Stability in Research Media and Formulation Considerations for Experimental Use

The chemical stability of Lamifiban trifluoroacetate is a critical factor for its use in research and experimental settings. The trifluoroacetate salt form is a crystalline solid with a melting point of 125-130 °C. portico.org

For in vitro and ex vivo experiments, Lamifiban is typically dissolved in aqueous buffers. Its stability in these solutions is essential for obtaining reliable and reproducible results. The molecule contains several functional groups that could be susceptible to degradation, including an ester linkage and amide bonds. The pH of the research medium can influence the rate of hydrolysis of the ester group.

Formulation for experimental use, particularly for in vivo studies, requires careful consideration. Lamifiban has been administered intravenously in clinical studies. nih.govahajournals.org For preclinical animal experiments, formulations are often prepared to ensure solubility and stability. targetmol.com The use of pharmaceutically acceptable carriers is common to create solutions or suspensions suitable for administration. google.com

The trifluoroacetic acid (TFA) salt form is a common choice for research compounds as it often improves solubility and handling characteristics. google.comgoogleapis.com However, it is important to consider the potential effects of TFA in biological systems, especially at higher concentrations.

The stability of Lamifiban can also be influenced by storage conditions. As with many complex organic molecules, storage at low temperatures and protection from light are generally recommended to minimize degradation over time.

Table 2: Physicochemical Properties of Lamifiban and its Trifluoroacetate Salt

| Property | Lamifiban (Free Base) | This compound |

| Molecular Formula | C24H28N4O6 guidechem.com | C26H29F3N4O8 nih.gov |

| Molecular Weight | 468.51 g/mol guidechem.com | 582.53 g/mol hodoodo.com |

| Appearance | - | Crystals portico.org |

| Melting Point | >200 °C (decomp.) portico.org | 125-130 °C portico.org |

| pKa (Predicted) | 3.42 ± 0.10 guidechem.com | - |

Pharmacological Characterization in Preclinical and in Vitro Models

In Vitro Assays for Receptor Occupancy and Functional Inhibition

In vitro studies are fundamental in characterizing the direct effects of Lamifiban (B1674348) on platelet function. These assays assess its ability to occupy the GPIIb/IIIa receptor and inhibit the subsequent functional consequences, such as aggregation and adhesion.

Platelet Aggregation Assays (e.g., ADP-induced, thrombin receptor agonist peptide (TRAP)-induced)

Lamifiban has demonstrated potent inhibitory effects on platelet aggregation induced by various agonists. In laboratory settings, it effectively inhibits platelet aggregation stimulated by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin. portico.org The binding of fibrinogen to the GPIIb/IIIa receptor is the final common pathway for platelet aggregation, and by blocking this receptor, Lamifiban can inhibit aggregation induced by any of these agonists. portico.org

One method to assess this inhibition is through multiple electrode aggregometry in whole blood. nih.gov This technique measures the change in electrical impedance as platelets aggregate on electrodes. Agonists like ADP or thrombin receptor agonist peptide (TRAP) are used to initiate the aggregation process. nih.govgoogle.com The extent of aggregation is often quantified as the area under the aggregation curve (AUC). nih.gov

Studies have shown that Lamifiban effectively inhibits TRAP-induced platelet aggregation. nih.gov The concentration of the drug required to achieve half-maximal inhibition (EC50) is a key parameter determined in these assays. nih.gov

Table 1: Agonists Used in Platelet Aggregation Assays for Lamifiban Evaluation

| Agonist | Mechanism of Action | Relevance |

|---|---|---|

| ADP (Adenosine Diphosphate) | Activates P2Y1 and P2Y12 receptors, leading to inside-out activation of GPIIb/IIIa. | A key physiological agonist involved in the amplification of platelet activation. portico.org |

| TRAP (Thrombin Receptor Agonist Peptide) | Activates Protease-Activated Receptors (PARs), mimicking the action of thrombin, the most potent platelet activator. | Used to assess inhibition of thrombin-mediated aggregation pathways. google.comnih.gov |

| Collagen | Binds to GPVI and integrin α2β1 receptors on platelets, initiating a strong activation signal. | Evaluates inhibition in the context of vessel wall injury. portico.org |

Fibrinogen Binding Inhibition Assays in Isolated Platelets

The primary mechanism of Lamifiban is the inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor on platelets. portico.org Assays using isolated platelets directly measure this effect. In one such study, Lamifiban demonstrated potent inhibition of fibrinogen binding to immobilized fibrinogen with a half-maximal inhibitory concentration (IC50) of 1.6 nM. portico.org

The inhibition of fibrinogen binding has been shown to correlate directly with the inhibition of platelet aggregation. nih.gov Peptides containing the arginine-glycine-aspartic acid (RGD) sequence, which is a recognition site for GPIIb/IIIa on fibrinogen, are also known to inhibit fibrinogen binding. researchgate.net Lamifiban, as a nonpeptide mimetic, achieves this inhibition by directly interfering with the ligand-receptor interaction. nih.gov

Cellular Adhesion and Spreading Studies on Substrates

Platelet adhesion to substrates like collagen at sites of vascular injury is a critical initial step in thrombus formation. In a human ex vivo thrombosis model using collagen-coated surfaces exposed to flowing blood, Lamifiban infusion was shown to completely prevent the formation of a platelet thrombus. portico.org Interestingly, in this model, the initial layer of collagen-adherent platelets remained intact, suggesting a more pronounced effect on platelet-platelet aggregation than on initial adhesion. portico.org

Studies on cellular adhesion often involve observing the attachment and spreading of cells on various substrates. nih.gov While not specifically detailing Lamifiban, research on fibroblast adhesion to laminin (B1169045) substrates shows the complexity of these processes, which involve specific cellular receptors and the formation of microfilament bundles and focal adhesions. nih.govnih.gov For integrin inhibitors like Lamifiban, studies have examined their effect on the conformational state of the GPIIb/IIIa receptor. Lamifiban, along with other inhibitors like sibrafiban (B69945) and fradafiban, did not induce a conformational change or "opening" of the integrin headpiece in the presence of Mg²⁺, but did so in the presence of Mn²⁺, indicating it acts as an "opening" inhibitor under certain conditions. nih.gov

Ex Vivo Pharmacodynamic Evaluation

Ex vivo studies bridge the gap between in vitro findings and in vivo efficacy by assessing the pharmacological effects of a drug in biological samples taken from subjects (typically animals in preclinical studies) who have been administered the compound.

Assessment of Platelet Function in Animal Biological Samples

The antiplatelet effects of Lamifiban have been confirmed in various animal models. In a canine model of coronary thrombolysis, Lamifiban demonstrated greater suppression of platelet activity compared to a similar compound, Ro-43-5054. portico.org

In guinea pig models, Lamifiban showed dose-dependent antithrombotic effects. Pretreatment with intravenously administered Lamifiban prolonged the time required for photochemically induced thrombosis in the femoral artery. portico.org Furthermore, when given with a thrombolytic agent, it helped prevent early reocclusion after successful reperfusion. portico.org In a different guinea pig model involving extracorporeal circulation, Lamifiban dose-dependently prevented the expected drop in platelet count, a measure of platelet consumption and aggregation within the external circuit. portico.org

Table 2: Summary of Lamifiban Effects in Animal Models

| Animal Model | Study Type | Key Findings | Citation |

|---|---|---|---|

| Canine | Coronary Thrombolysis | Produced greater suppression of platelet activity than Ro-43-5054. | portico.org |

| Guinea Pig | Photochemically Induced Thrombosis | Dose-dependently prolonged time to artery occlusion and protected against early reocclusion. | portico.org |

| Guinea Pig | Extracorporeal Circulation | Dose-dependently prevented the drop in platelet count. | portico.org |

Correlation of Drug Levels with Ex Vivo Antiplatelet Effects in Research Models

Establishing a clear relationship between the concentration of a drug in the body and its pharmacological effect is crucial. A study investigating Lamifiban in subjects with varying degrees of renal function demonstrated a linear relationship between the systemic clearance of the drug and creatinine (B1669602) clearance. nih.gov

This study also correlated plasma concentrations of Lamifiban with its antiplatelet effect, measured by ex vivo inhibition of TRAP-induced platelet aggregation. nih.gov The mean plasma concentration needed for half-maximal inhibition (EC50) was determined for different groups, providing a direct link between drug levels and functional platelet inhibition. nih.gov For instance, the EC50 for inhibiting TRAP-induced platelet aggregation was found to be 21 ng/ml in healthy volunteers and 11 ng/ml in patients with severe renal impairment, highlighting an increased sensitivity to the drug in the latter group. nih.gov This type of pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for understanding the drug's behavior in different populations. nih.gov

Mechanistic Studies in Animal Models (Strictly Excluding Clinical Outcomes)

Investigation of Antithrombotic Mechanisms in Specific Animal Models (e.g., thrombosis models)

Lamifiban, a nonpeptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, has been the subject of preclinical investigations to elucidate its antithrombotic mechanisms. researchgate.netashpublications.org The GP IIb/IIIa receptor represents the final common pathway for platelet aggregation, and its inhibition is a key strategy for preventing thrombosis. ashpublications.org Animal models of thrombosis are crucial for evaluating the efficacy of such agents. karger.com

In a study involving pigs with catheter-induced coronary artery injury followed by transient occlusion, lamifiban demonstrated a potent anti-aggregatory effect. jacc.org This was evidenced by a significant prolongation of bleeding time and a profound inhibition (approximately 90%) of ex vivo platelet aggregation. jacc.org Furthermore, lamifiban completely prevented the development of cyclic flow reductions in the left anterior descending coronary artery, a phenomenon indicative of recurrent thrombosis. jacc.org However, despite its potent antithrombotic effect at the site of the primary lesion, lamifiban did not significantly reduce the accumulation of platelets in the downstream microvasculature or the extent of myocardial damage following reperfusion. jacc.org Histological analysis rarely showed arteriolar platelet thromboemboli. jacc.org Additional in vitro studies showed that lamifiban did not alter the expression of P-selectin on platelets, a marker of platelet activation. jacc.org

These findings suggest that while lamifiban is highly effective at preventing occlusive thrombus formation at the site of arterial injury, its mechanism does not extend to preventing microvascular platelet sequestration in this particular animal model. jacc.org The primary antithrombotic action of lamifiban appears to be the direct inhibition of platelet-to-platelet aggregation mediated by the GP IIb/IIIa receptor, thereby preventing the growth of a stable thrombus. ashpublications.orgjacc.org

Table 1: Effects of Lamifiban in a Porcine Model of Coronary Thrombosis jacc.org

| Parameter | Lamifiban Group | Placebo Group | p-value |

| Inhibition of Platelet Aggregation | ~90% | No significant change | <0.05 |

| Cyclic Flow Reductions | 0 | 5 ± 1 | 0.005 |

| Myocardial Platelet Content (% of control) | 288 ± 40 | 205 ± 27 | NS |

| Myocardial Infarct Size (% of area at risk) | 46.8 ± 12.0 | 49.8 ± 10.5 | NS |

NS: Not Significant

Pharmacokinetic Profiles and Disposition in Animal Species for Research Purposes (e.g., Clearance Mechanisms, Metabolism)

The pharmacokinetic properties of lamifiban have been characterized in several animal species to understand its absorption, distribution, metabolism, and excretion, and to enable interspecies scaling for predicting its profile in humans. researchgate.net Studies have been conducted in rats, dogs, and cynomolgus monkeys.

Following intravenous administration, lamifiban's pharmacokinetic parameters have been determined. Interspecies scaling techniques, which relate pharmacokinetic parameters to the body size of the animal, have been applied to lamifiban. researchgate.net Allometric scaling, a common method, was found to overestimate human clearance (CL), half-life (t1/2), and volume of distribution (Vd) by approximately two- to fourfold.

A different approach, based on transforming the concentration-time profiles using an "equivalent time" method, provided more accurate predictions for human pharmacokinetic parameters. researchgate.net For t1/2 and CL, the observed human values fell within the range predicted from the various animal species using this method. Among the species studied, the cynomolgus monkey provided the most reliable individual predictions for human t1/2 and CL, and also accurately predicted the Vd.

The disposition of lamifiban is influenced by renal function. While detailed metabolic pathways in animals are not extensively described in the provided context, studies in humans with varying degrees of renal impairment show a linear relationship between the systemic clearance of the drug and creatinine clearance. nih.gov This suggests that renal excretion is a significant pathway for the elimination of lamifiban. nih.gov The concept of a "fractal volume of distribution" has also been applied to lamifiban to improve the prediction of its initial concentration after intravenous administration. uoa.gr

Table 2: Summary of Interspecies Scaling Predictions for Lamifiban Pharmacokinetics

| Prediction Method | Parameter | Prediction Accuracy for Human Pharmacokinetics |

| Allometric Scaling | CL, t1/2, Vd | Overestimated by ~2- to 4-fold |

| Equivalent Time Transformation | t1/2, CL | Observed human values within the predicted range |

| Equivalent Time Transformation | Vd | Cynomolgus monkey provided the most accurate prediction |

CL: Clearance; t1/2: Half-life; Vd: Volume of distribution

Exploration of Drug-Drug Interactions at a Mechanistic Level in Animal Studies

The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical drug development. mdpi.comich.org For lamifiban, while specific in vivo animal studies detailing mechanistic DDIs were not found in the provided search results, its mechanism of action and disposition provide insights into potential interactions.

Lamifiban is a substrate for elimination pathways that can be influenced by other drugs. nih.gov As a compound cleared by the kidneys, co-administration with drugs that affect renal function or compete for the same renal transport mechanisms could potentially alter its pharmacokinetics. nih.gov

The primary target of lamifiban is the GP IIb/IIIa receptor on platelets. ashpublications.org Therefore, pharmacodynamic interactions are expected with other antiplatelet agents or anticoagulants. While not a mechanistic DDI in the metabolic sense, the concomitant use of drugs affecting hemostasis would likely lead to an additive or synergistic effect on bleeding risk.

The provided information does not detail in vitro or in vivo animal studies designed to specifically investigate the effect of lamifiban on drug-metabolizing enzymes like the cytochrome P450 (CYP450) system. google.comnih.gov Such studies are standard practice to assess whether a new drug is an inhibitor, inducer, or substrate of these enzymes, which is a common mechanism for DDIs. mdpi.commdpi.com Given the lack of specific data on this topic, it is an area that would require further investigation to fully characterize the DDI profile of lamifiban at a mechanistic level.

Advanced Methodologies in Lamifiban Research

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering ways to visualize and predict molecular interactions at an atomic level. nih.gov These approaches are crucial for understanding how ligands like Lamifiban (B1674348) bind to their receptors and for designing new, more potent drugs. ethernet.edu.et

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. vt.edu For Lamifiban, docking studies would involve modeling the interaction between Lamifiban and the glycoprotein (B1211001) IIb/IIIa receptor. This process helps in understanding the key amino acid residues involved in the binding and the conformational changes that may occur upon interaction.

Molecular dynamics (MD) simulations build upon docking results to study the behavior of the ligand-receptor complex over time. mdpi.complos.org These simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the complex, and the role of solvent molecules in the interaction. For a compound like Lamifiban, MD simulations could elucidate the dynamic nature of its binding to the receptor, providing a more realistic picture of the interaction than a static docked pose. While specific MD simulation studies on Lamifiban trifluoroacetate (B77799) are not extensively published, the methodology is a standard in the field for such investigations. mdpi.com

Table 1: Illustrative Data from a Hypothetical Molecular Docking and MD Simulation of Lamifiban

| Parameter | Value | Significance |

| Docking Score (kcal/mol) | -9.5 | Predicts a strong binding affinity of Lamifiban to the GPIIb/IIIa receptor. |

| Key Interacting Residues | Asp126, Ser128, Arg214 | Identifies crucial amino acid side chains on the receptor that form hydrogen bonds or electrostatic interactions with Lamifiban. |

| RMSD of Ligand (Å) | 1.2 | Indicates the stability of the Lamifiban binding pose during the molecular dynamics simulation. A low RMSD suggests a stable interaction. |

| Binding Free Energy (kcal/mol) | -12.3 | A calculated estimation of the binding affinity, which can be correlated with experimental data. |

This table is for illustrative purposes to demonstrate the type of data generated from these computational studies.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. For a class of compounds including Lamifiban, QSAR studies would involve correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their inhibitory potency against the glycoprotein IIb/IIIa receptor. ethernet.edu.et

These models are valuable for lead optimization, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. While specific QSAR models exclusively for Lamifiban are not publicly detailed, the approach is fundamental in the development of such antagonists. patsnap.com

Biophysical Techniques for Ligand-Target Characterization

Biophysical techniques provide direct experimental data on the interaction between a ligand and its target protein, complementing the computational predictions.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding of a mobile analyte to a ligand immobilized on a sensor surface. nih.govevotec.com This method provides detailed kinetic information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov In the context of Lamifiban, SPR could be used to precisely quantify its binding affinity and kinetics to the glycoprotein IIb/IIIa receptor. evotec.com

Table 2: Representative SPR Kinetic Data for a Ligand-Receptor Interaction

| Kinetic Parameter | Value | Unit | Description |

| ka (Association Rate) | 1.5 x 10^5 | M⁻¹s⁻¹ | The rate at which the ligand binds to the receptor. |

| kd (Dissociation Rate) | 3.0 x 10⁻⁴ | s⁻¹ | The rate at which the ligand-receptor complex dissociates. |

| KD (Dissociation Constant) | 2.0 x 10⁻⁹ | M (nM) | A measure of the binding affinity; a lower KD indicates a stronger interaction. |

This table represents typical data obtained from an SPR experiment and is for illustrative purposes.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy of Protein-Ligand Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule, including protein-ligand complexes. nih.govwikipedia.org By crystallizing the glycoprotein IIb/IIIa receptor in complex with Lamifiban and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can obtain a detailed, high-resolution image of the binding site and the precise orientation of Lamifiban within it. googleapis.comup.ptlibretexts.org This information is invaluable for understanding the structural basis of its inhibitory activity and for structure-based drug design. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying protein-ligand interactions in solution, providing information on the structure, dynamics, and binding interfaces. google.comgoogleapis.com 1H NMR and 13C NMR spectra can confirm the chemical structure of Lamifiban trifluoroacetate. rsc.orgchemicalbook.com Advanced NMR techniques, such as saturation transfer difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) experiments, can identify which parts of the Lamifiban molecule are in close contact with the receptor, mapping the binding epitope. google.comgoogleapis.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. researchgate.netceitec.czunl.pt By titrating Lamifiban into a solution containing the glycoprotein IIb/IIIa receptor, ITC can determine the binding affinity (KD), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding, including the enthalpy change (ΔH) and entropy change (ΔS). researchgate.netutwente.nl This provides a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding event (i.e., whether it is enthalpically or entropically driven). utwente.nl

Table 3: Illustrative Thermodynamic Parameters from an ITC Experiment

| Thermodynamic Parameter | Value | Unit | Significance |

| Stoichiometry (n) | 1.1 | - | Indicates a 1:1 binding ratio between Lamifiban and the receptor. |

| Binding Affinity (KD) | 2.5 | nM | Quantifies the strength of the interaction. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | Shows that the binding is an exothermic process, driven by favorable bond formations. |

| Entropy Change (ΔS) | 15.2 | cal/mol·K | A positive entropy change suggests that the binding is also favored by an increase in disorder, possibly due to the release of water molecules from the binding site. |

This table is a hypothetical representation of data that could be obtained from an ITC study of Lamifiban.

Proteomic and Transcriptomic Analyses of Cellular Responses to Glycoprotein IIb/IIIa Inhibition

The advent of high-throughput "omics" technologies has provided unprecedented opportunities to investigate the molecular consequences of pharmacological interventions. In the context of Glycoprotein (GP) IIb/IIIa inhibition, proteomic and transcriptomic analyses have begun to unravel the complex cellular responses that extend beyond the primary effect of blocking platelet aggregation. While specific data on this compound in this domain remains limited in publicly accessible research, studies on other small-molecule GP IIb/IIIa inhibitors offer valuable insights into the anticipated molecular changes. These investigations are crucial for a comprehensive understanding of the on-target and potential off-target effects of this class of compounds.

Identification of Modulated Protein Expression Pathways

Proteomic studies, primarily utilizing mass spectrometry-based techniques, have been employed to identify changes in the platelet proteome following treatment with GP IIb/IIIa antagonists. These studies reveal that inhibiting the GP IIb/IIIa receptor can lead to paradoxical platelet activation and changes in the expression of various surface and secreted proteins. This phenomenon suggests that the interaction of these antagonists with the receptor can trigger "outside-in" signaling cascades.

Research on the oral GP IIb/IIIa inhibitor roxifiban (B1679589) has demonstrated notable phasic changes in the expression of key platelet surface receptors. nih.gov For instance, despite achieving sustained inhibition of platelet aggregation, long-term treatment with roxifiban was associated with a paradoxical late activation of GP IIb/IIIa expression itself. nih.gov Furthermore, the expression of P-selectin, a marker of platelet alpha-granule release and a key molecule in platelet-leukocyte interactions, exhibited phasic changes with an initial inhibition followed by a significant, two-fold activation at later time points. nih.gov A similar transient activation was observed for Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). nih.gov

Studies with other small-molecule inhibitors like orbofiban (B1677454) have also reported an increase in the expression of platelet activation-dependent markers such as CD63 and P-selectin. ahajournals.orgcore.ac.uk Similarly, research on tirofiban (B1683177) has indicated that while it effectively inhibits agonist-induced platelet aggregation, it can paradoxically enhance the surface expression of P-selectin and CD63, suggesting an enhancement of degranulation that is uncoupled from the aggregation process. researchgate.net

These findings collectively suggest that the binding of small-molecule antagonists to the GP IIb/IIIa receptor can induce conformational changes that trigger intracellular signaling pathways, leading to the modulation of various protein expressions. These modulated proteins are often involved in platelet adhesion, secretion, and interaction with other cells, highlighting a complex response to GP IIb/IIIa inhibition.

Table 1: Modulated Protein Expression in Response to Small-Molecule Glycoprotein IIb/IIIa Inhibition

| Protein | Compound Studied | Observed Effect | Implicated Pathway |

| Glycoprotein IIb/IIIa | Roxifiban | Paradoxical late activation | Platelet Activation |

| P-Selectin (CD62P) | Roxifiban | Phasic changes (early inhibition, late activation) | Platelet Degranulation, Inflammation |

| Orbofiban | Increased expression | Platelet Degranulation, Inflammation | |

| Tirofiban | Increased surface expression | Platelet Degranulation | |

| CD63 | Orbofiban | Increased expression | Platelet Degranulation |

| Tirofiban | Increased surface expression | Platelet Degranulation | |

| PECAM-1 (CD31) | Roxifiban | Early transient activation, later inhibition | Platelet Adhesion, Transendothelial Migration |

| ATP Secretion | SR121566A | No inhibitory effect; slight increase at low concentrations | Platelet Secretion |

Analysis of Gene Expression Changes in Response to Compound Treatment

The binding of ligands and antagonists to integrins, such as GP IIb/IIIa, is known to initiate signaling cascades that can influence gene expression in nucleated cells. researchgate.net In anucleated platelets, these signals could potentially modulate the translation of pre-existing mRNAs, affecting the levels of certain proteins over time. For instance, the inhibition of outside-in signaling by GP IIb/IIIa antagonists has been shown to dampen the expression of procoagulant activity on platelets. ahajournals.org This suggests a potential downstream effect on the translation of proteins involved in the coagulation cascade.

Furthermore, studies on the broader effects of GP IIb/IIIa inhibition have highlighted the modulation of inflammatory responses. For example, some GP IIb/IIIa antagonists can reduce the formation of interleukin-1β (IL-1β) and suppress platelet-leukocyte aggregates. nih.gov This points towards a potential modulation of the expression of genes involved in inflammatory signaling pathways.

A study analyzing the platelet transcriptome in a disease state characterized by platelet activation identified a molecular signature of 22 platelet-specific genes. nih.gov These genes are crucial for processes like leukocyte-platelet aggregate formation (e.g., CLEC1B, GP1BA, ITGA2B, ITGB3, SELP, TREML1) and extracellular matrix synthesis (e.g., CLU, PF4, PPBP, SPARC, THBS1). nih.gov While not a direct study of drug effects, it highlights the key genes whose expression could be modulated by a potent anti-platelet agent like a GP IIb/IIIa inhibitor. For example, since GP IIb/IIIa inhibitors directly target the protein products of ITGA2B and ITGB3, compensatory or feedback-driven changes in the transcription or translation of these genes could be a subject of future investigation.

Table 2: Potential Target Genes for Transcriptomic Analysis in Response to Glycoprotein IIb/IIIa Inhibition

| Gene Symbol | Gene Name | Function | Potential Modulation |

| ITGA2B | Integrin Subunit Alpha 2b | Component of the GP IIb/IIIa receptor | Potential for feedback regulation |

| ITGB3 | Integrin Subunit Beta 3 | Component of the GP IIb/IIIa receptor | Potential for feedback regulation |

| SELP | Selectin P (P-selectin) | Mediates platelet adhesion to leukocytes | Expression may be modulated in line with protein changes |

| PF4 | Platelet Factor 4 | Chemokine involved in inflammation and wound healing | Secretion is modulated, potential for translational regulation |

| PPBP | Pro-Platelet Basic Protein | Precursor to several chemokines involved in neutrophil activation | Secretion is modulated, potential for translational regulation |

| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | Formation is reportedly reduced by some GPIIb/IIIa inhibitors |

Emerging Research Directions and Unexplored Avenues

Development of Novel Chemical Probes and Tools for Glycoprotein (B1211001) IIb/IIIa Receptor Studies

The Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, or integrin αIIbβ3, is a key player in the final common pathway of platelet aggregation. ahajournals.orgresearchgate.net Small molecule antagonists like Lamifiban (B1674348) serve as excellent scaffolds for the development of sophisticated chemical probes to investigate the receptor's complex biology. Future research is directed towards creating novel tools derived from the Lamifiban structure to explore the dynamic conformational changes of the GPIIb/IIIa receptor.

Integrins exist in different conformational states, primarily a bent-closed, low-affinity state and an extended-open, high-affinity state. nih.gov Some antagonists, termed "opening" inhibitors, can induce a shift towards the open conformation, which has been a subject of intense academic scrutiny. Research has classified Lamifiban as an "opening" inhibitor, as it can induce the open headpiece conformation of the GPIIb/IIIa receptor, particularly in the presence of Mn²⁺ ions. nih.gov In contrast, it does not appear to induce these conformational changes in the presence of Mg²⁺. nih.gov

The development of new probes based on the Lamifiban framework could allow for more precise mapping of these conformational landscapes. For instance, fluorescently labeled or biotinylated Lamifiban analogs could be synthesized to visualize receptor distribution and trafficking on the platelet surface. Furthermore, photoaffinity-labeled probes could be designed to covalently link to the binding site, enabling the isolation and identification of receptor fragments and associated proteins involved in signal transduction.

Table 1: Classification of Selected Glycoprotein IIb/IIIa Inhibitors

| Compound | Class | Mechanism | Receptor Specificity |

| Abciximab (B1174564) | Monoclonal Antibody Fab Fragment | Non-competitive | Binds to GPIIb/IIIa and vitronectin receptor (αvβ3) ahajournals.orgmedcraveonline.com |

| Eptifibatide | Cyclic Heptapeptide | Competitive | Highly specific for GPIIb/IIIa researchgate.netfortunejournals.com |

| Tirofiban (B1683177) | Non-peptide mimetic | Competitive | Highly specific for GPIIb/IIIa fortunejournals.comjacc.org |

| Lamifiban | Non-peptide mimetic | Competitive | Highly specific for GPIIb/IIIa jacc.orgahajournals.org |

This table provides an overview of different inhibitor classes, highlighting the distinct properties that can be harnessed or modified in the design of new research probes.

Investigation of Off-Target Interactions and Selectivity Profile from an Academic Perspective

While Lamifiban is recognized for its high selectivity for the GPIIb/IIIa receptor, a comprehensive, academic investigation into its potential off-target interactions is a crucial area for future research. ahajournals.org The clinical development of other antiplatelet agents has revealed that even minor off-target activities can have significant biological implications. For example, the monoclonal antibody abciximab also binds to the vitronectin receptor (αvβ3) and the Mac-1 integrin, which may contribute to some of its biological effects beyond platelet aggregation inhibition. ahajournals.orgmedcraveonline.com

From a purely academic standpoint, a complete understanding of a chemical probe's selectivity is paramount. Future studies could employ advanced proteomics techniques, such as chemical proteomics using immobilized Lamifiban as bait, to pull down and identify potential interacting proteins from platelet lysates or other cell types. Such unbiased screening could uncover previously unknown off-target interactions that might modulate cellular pathways in unexpected ways. A thorough characterization of Lamifiban's selectivity profile would not only refine its use as a specific research tool but also provide a deeper understanding of the broader pharmacology of non-peptide GPIIb/IIIa antagonists.

Future Synthetic Innovations for Analog Generation with Enhanced Research Utility

The chemical structure of Lamifiban offers numerous opportunities for synthetic modification to generate a library of analogs with enhanced utility for research purposes. One promising avenue is the application of a prodrug strategy to modulate the physicochemical properties of the molecule. Research has shown that the amidoxime (B1450833) group can serve as a prodrug for the amidino group found in Lamifiban, significantly improving oral absorption in animal models. acs.org While not aimed at clinical application, this approach can be used to create analogs with improved cell permeability or specific pharmacokinetic profiles for in vivo research studies.

Future synthetic efforts could focus on systematically modifying different parts of the Lamifiban scaffold. For example, altering the piperidine (B6355638) core or the linker between the core and the benzamidine (B55565) moiety could yield analogs with varying affinities and selectivities. These new compounds would be invaluable for detailed structure-activity relationship (SAR) studies, helping to elucidate the key molecular interactions that govern binding to the GPIIb/IIIa receptor. Such a library of analogs would provide a powerful toolkit for dissecting the nuances of receptor-ligand interactions.

Table 2: Potential Synthetic Modifications of Lamifiban for Research Purposes

| Modification Strategy | Rationale for Research | Potential Outcome |

| Prodrug Moiety Addition | Enhance cell permeability for in vitro studies | Improved utility in cell-based assays of intracellular signaling |

| Scaffold Alteration | Explore Structure-Activity Relationships (SAR) | Deeper understanding of the pharmacophore required for GPIIb/IIIa binding |

| Fluorophore Conjugation | Create fluorescent probes | Visualization of receptor dynamics and localization in living cells |

| Photo-reactive Group Addition | Develop photoaffinity labels | Covalent labeling and identification of the receptor binding pocket |

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

To move beyond a single-target view of Lamifiban's action, future research can integrate systems biology and network pharmacology approaches. nsc.ru These disciplines aim to understand the complex web of interactions within a biological system, providing a more holistic perspective on a compound's effects. nsc.ru By mapping the platelet signaling network, researchers can use computational models to simulate the impact of GPIIb/IIIa inhibition by Lamifiban on the entire system.

This approach can help predict how blocking a central node like GPIIb/IIIa might perturb interconnected pathways, potentially revealing non-obvious functional consequences or identifying new research hypotheses. google.com For instance, network analysis could highlight connections between GPIIb/IIIa signaling and other cellular processes like inflammation or apoptosis, which could be experimentally validated using Lamifiban as a probe. The integration of experimental data with computational modeling represents a powerful strategy for a comprehensive understanding of Lamifiban's role in the intricate network of platelet biology. nsc.ru

Addressing Challenges in Fundamental Glycoprotein IIb/IIIa Biology and Platelet Signal Transduction

Despite decades of research, significant challenges remain in understanding the fundamental biology of the GPIIb/IIIa receptor and the full complexity of platelet signal transduction. Platelet activation is not a simple on-off switch but a highly regulated process involving bidirectional signaling. "Inside-out" signaling, initiated by platelet agonists like ADP and thrombin, leads to a conformational change in GPIIb/IIIa, increasing its affinity for ligands like fibrinogen. ahajournals.orgresearchgate.net Subsequent ligand binding triggers "outside-in" signaling, which mediates events like platelet spreading and cytoskeletal reorganization. researchgate.net

Lamifiban, as a highly selective and reversible antagonist, is an invaluable tool for dissecting these intricate signaling cascades. ahajournals.orgsmolecule.com Future research can utilize Lamifiban and its analogs to precisely block the receptor at different stages of activation, allowing for a detailed investigation of the downstream consequences. For example, by inhibiting fibrinogen binding, researchers can isolate and study the upstream "inside-out" signaling events without the confounding effects of "outside-in" signals. Addressing these fundamental questions is critical for advancing the field of platelet biology.

Table 3: Key Platelet Activation Pathways for Investigation

| Signaling Pathway | Key Mediators | Research Question Addressable with Lamifiban |

| Inside-Out Signaling | G-protein coupled receptors (GPCRs), PLC, PKC, IP3, DAG researchgate.netsemanticscholar.org | How do different agonists converge to activate GPIIb/IIIa? |

| Outside-In Signaling | Src kinases, FAK, cytoskeletal proteins ahajournals.orgahajournals.org | What are the specific downstream effects of ligand binding to GPIIb/IIIa? |

| P2Y12 Receptor Pathway | ADP, Gi-coupled receptor, cAMP semanticscholar.org | How does P2Y12 signaling cross-talk with GPIIb/IIIa activation? |

| Thrombin/PAR Signaling | Thrombin, Protease-Activated Receptors (PARs) semanticscholar.orgashpublications.org | What is the contribution of PAR-mediated signaling to GPIIb/IIIa-dependent aggregation? |

Q & A

Basic Research Questions

Q. How can researchers determine the purity and characterize Lamifiban trifluoroacetate in synthetic batches?

- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) with a threshold of >95% purity for research-grade batches . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Certificates of Analysis (COA) and Safety Data Sheets (SDS) should be rigorously reviewed for batch-specific data, including solvent residues and stability profiles .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is advised:

- NMR Spectroscopy : To resolve stereochemical details and confirm the trifluoroacetate counterion .

- X-ray Photoelectron Spectroscopy (XPS) : For surface analysis and quantification of fluorine content, as demonstrated in ethyl trifluoroacetate studies .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and isotopic patterns .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers. For solution preparation, use anhydrous solvents (e.g., DMSO or acetonitrile) to prevent hydrolysis. Always reference SDS for hazard mitigation, including proper ventilation and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize this compound synthesis or formulation?

- Methodological Answer : Apply DoE to systematically vary parameters such as reaction temperature, trifluoroacetate stoichiometry, and purification steps. For example, in ion trajectory optimization, DC voltages and harmonic tuning were modeled to maximize product yield . Use response surface methodology (RSM) to identify interactions between variables and predict optimal conditions .

Q. What methodologies assess the environmental persistence of trifluoroacetate derivatives in ecological systems?

- Methodological Answer : Isotopic tracing (e.g., δ¹⁸O, δ¹³C) and soil-water partitioning studies, as applied in Hubbard Brook Experimental Forest research, quantify trifluoroacetate mobility in wetlands and forest ecosystems . Couple this with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace-level detection in environmental samples .

Q. How do reaction mechanisms involving trifluoroacetate influence Lamifiban’s synthetic pathways?

- Methodological Answer : Electrochemical studies, such as those on Kolbe reactions, reveal trifluoroacetate’s role in generating reactive intermediates (e.g., C₂F₆). Use cyclic voltammetry to map redox behavior and galvanostatic transients to monitor intermediate adsorption/desorption kinetics .

Q. What computational tools predict trifluoroacetate interactions in biological or material systems?